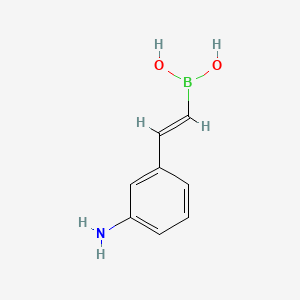
(E)-(3-Aminostyryl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3-Aminostyryl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminostyryl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for scaling up the production.
化学反应分析
Types of Reactions: (E)-(3-Aminostyryl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may yield alcohols or amines.
科学研究应用
(E)-(3-Aminostyryl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of (E)-(3-Aminostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
相似化合物的比较
- Phenylboronic acid
- Vinylboronic acid
- Aminomethylphenylboronic acid
Comparison: (E)-(3-Aminostyryl)boronic acid is unique due to its specific structure, which includes both an amino group and a styryl group. This combination of functional groups provides unique reactivity and binding properties compared to other boronic acids. For example, phenylboronic acid lacks the amino group, which limits its applications in biological systems. Similarly, vinylboronic acid does not have the aromatic ring, which affects its reactivity in organic synthesis.
属性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC 名称 |
[(E)-2-(3-aminophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H,10H2/b5-4+ |
InChI 键 |
QIPMMLYDYWAGAU-SNAWJCMRSA-N |
手性 SMILES |
B(/C=C/C1=CC(=CC=C1)N)(O)O |
规范 SMILES |
B(C=CC1=CC(=CC=C1)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















